3,6-Dioxa-1,8-octanedithiol

説明

The exact mass of the compound 1,2-Bis(2-mercaptoethoxy)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

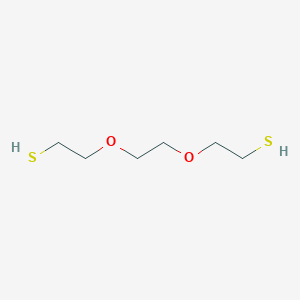

Structure

3D Structure

特性

IUPAC Name |

2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c9-5-3-7-1-2-8-4-6-10/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZMHWVFVZAHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044588 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14970-87-7, 68865-60-1 | |

| Record name | 2,2′-(Ethylenedioxy)diethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14970-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG dithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68865-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol dimercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014970877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycol dimercaptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[1,2-ethanediylbis(oxy)]bis(ethanethiol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIMERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CA1M23NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,6-Dioxa-1,8-octanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol (DODT) is a dithiol monomer that has garnered significant interest in various scientific fields, particularly in polymer chemistry and peptide synthesis.[1][2] Its utility as a non-malodorous scavenger in Fmoc-based peptide synthesis and its role in the development of synthetic peptide serology for treating chronic Chagas disease highlight its importance in drug development and biomedical research.[1][2] Furthermore, DODT's non-volatile nature and its ability to undergo radical ring-opening redox polymerization make it a versatile compound for creating biodegradable materials.[1][3] A thorough understanding of its physical properties is paramount for its effective and safe application in research and development.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C6H14O2S2 | |

| Molecular Weight | 182.3 g/mol | |

| Appearance | Colorless to light yellow/orange clear liquid | [4][5] |

| Boiling Point | 225 °C | (lit.)[1][2] |

| Density | 1.12 g/mL | at 25 °C (lit.)[1][2] |

| Refractive Index | 1.509 | at 20 °C (n 20/D, lit.)[1][2] |

| Vapor Pressure | 0.39 Pa | at 20 °C[1][2] |

| Flash Point | 132 - 136 °C | [2][4] |

| Water Solubility | 11.4 g/L | at 19.8 °C[2] |

| pKa | 9.34 ± 0.10 (Predicted) | [2] |

| LogP | 1.6 | at 55 °C[2] |

Experimental Protocols for Physical Property Determination

While specific experimental details for this compound are not extensively published, the following are generalized, standard methodologies for determining the key physical properties of liquid compounds such as DODT.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.

-

Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating : The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Reading : The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise way to determine the density of a liquid.

-

Pycnometer Preparation : A pycnometer (a flask with a specific volume) is cleaned, dried, and weighed empty.

-

Sample Filling : The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

-

Weighing : The filled pycnometer is weighed.

-

Calculation : The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

-

Instrument Calibration : An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application : A few drops of this compound are placed on the prism of the refractometer.

-

Measurement : The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line is sharp and centered in the crosshairs.

-

Reading : The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid chemical such as this compound.

Caption: Generalized workflow for physical property determination.

Safety and Handling

This compound is a chemical that requires careful handling. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It is also very toxic to aquatic life with long-lasting effects.[6] When handling this compound, it is crucial to use it in a well-ventilated area or a chemical fume hood and to wear appropriate personal protective equipment, including gloves and eye/face protection.[4][7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store in a cool, dry, and well-ventilated place in a tightly closed container.[4]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Peptide Synthesis : It is used as a scavenger in the acidic cleavage of peptides from the solid support in Fmoc-based solid-phase peptide synthesis.[8]

-

Polymer Chemistry : It serves as a monomer in the synthesis of poly(disulfide)s through radical ring-opening redox polymerization, which has applications in creating biodegradable materials for the biomedical field.[3]

-

Coordination Chemistry : It can be used as a model compound for the active sites of thioredoxins to study their reactions with platinum complexes.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound, essential for its safe and effective use in scientific research and drug development.

References

- 1. This compound | 14970-87-7 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. mdpi.com [mdpi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | 14970-87-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. An important side reaction using the thiol, this compound (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

3,6-Dioxa-1,8-octanedithiol (CAS: 14970-87-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol, also known by its synonyms 2,2'-(Ethylenedioxy)diethanethiol and 1,2-Bis(2-mercaptoethoxy)ethane, is a versatile dithiol monomer with the CAS number 14970-87-7.[1][2][3] Its unique molecular structure, featuring two terminal thiol groups separated by a flexible diether backbone, imparts a range of desirable properties making it a valuable building block in various fields of chemistry and materials science. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on experimental protocols relevant to researchers and developers.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic, albeit less pungent, odor compared to other thiols. It is non-volatile in nature.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C6H14O2S2 | [1][3] |

| Molecular Weight | 182.30 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 225 °C (lit.) | [3] |

| Density | 1.12 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.509 (lit.) | [3] |

| Flash Point | 141 °C | |

| pKa1 | 8.7 ± 0.2 | [3] |

| pKa2 | 9.6 ± 0.2 | [3] |

Synthesis

A general representation of this synthesis pathway is as follows:

References

The Versatility of 3,6-Dioxa-1,8-octanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol, commonly referred to as DODT, is a versatile dithiol monomer with the chemical formula C₆H₁₄O₂S₂.[1] Its unique molecular structure, featuring two terminal thiol groups and a flexible ether-containing backbone, makes it a valuable reagent in a variety of scientific and industrial applications. This technical guide provides an in-depth overview of the primary uses of DODT, with a focus on its applications in polymer chemistry, peptide synthesis, and its emerging role in biomedical research.

Core Applications

Polymer Chemistry: A Key Monomer and Crosslinking Agent

The most prominent application of this compound lies in the field of polymer chemistry, where it serves two main functions:

-

Monomer for Poly(disulfide) Synthesis: DODT is a key monomer in the synthesis of poly(disulfide)s. These polymers are of particular interest due to their biodegradability and potential applications in the biomedical field, such as for bio-reducible scaffolds and drug delivery systems.[2] A notable method for polymerizing DODT is through Radical Ring-Opening Redox Polymerization (R3P) , a green chemistry approach that can produce high molecular weight polymers at ambient temperatures.[2][3] This method offers several advantages over traditional polymerization techniques, including reduced energy consumption.[2]

-

Curing and Crosslinking Agent: The two highly reactive thiol (-SH) groups in DODT allow it to readily participate in addition reactions with electrophilic molecules like epoxides.[4] This reactivity makes it an effective curing agent for epoxy resins and a crosslinking agent in the formulation of high-performance adhesives, sealants, and coatings.[1][4] The ether linkages within the DODT backbone contribute to the flexibility of the resulting polymers, which is a desirable characteristic for applications requiring impact resistance.[4]

Peptide Synthesis: A Non-Malodorous Scavenger

In the realm of peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis, DODT is utilized as a scavenger.[1][5][6] During the acidic cleavage of peptides from the solid support, scavengers are necessary to prevent side reactions, such as the alkylation of sensitive amino acid residues like methionine.[7] DODT is considered a non-malodorous alternative to other thiol-based scavengers, improving the laboratory environment.[1][8] However, it is important to note that under certain conditions, the use of DODT as a scavenger can lead to the formation of an alkylation by-product with methionine-containing peptides.[7]

Other Notable Applications

-

Metal Detoxification: DODT has been identified as a metal detoxifier, capable of removing heavy metals in various processes.[1]

-

Model Compound in Biomedical Research: In the context of drug development, DODT has been used as a model compound to study the active sites of thioredoxins, which are proteins overexpressed in many cancer cells.[5][9][10] Specifically, it has been employed to investigate the kinetics and mechanisms of reactions with platinum(IV) anticancer prodrugs.[10]

-

Peptide Cleavage for Disease Diagnostics: DODT has been used for cleaving peptides in the development of synthetic peptide serology to diagnose chronic Chagas disease.[5][6][11]

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 14970-87-7 | [1] |

| Molecular Formula | C₆H₁₄O₂S₂ | [1][6] |

| Molecular Weight | 182.304 g/mol | [1] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Boiling Point | 225 °C (lit.) | [5][9][11][12] |

| Density | 1.12 g/mL at 25 °C (lit.) | [5][9][11][12] |

| Refractive Index (n20/D) | 1.509 (lit.) | [5][9][11] |

| pKa1 | 8.7 ± 0.2 | [5][9][10] |

| pKa2 | 9.6 ± 0.2 | [5][9][10] |

Experimental Protocols

Radical Ring-Opening Redox Polymerization (R3P) of DODT

This protocol is based on the investigation into the mechanism of R3P of this compound (DODT) by triethylamine (TEA) and dilute H₂O₂.[2]

Materials:

-

This compound (DODT)

-

Triethylamine (TEA)

-

Hydrogen peroxide (H₂O₂), dilute aqueous solution

-

Deionized water

-

Methanol

Procedure:

-

Reactant Preparation: A 1:2 molar ratio of DODT to TEA and DODT to H₂O₂ is required for the formation of high molecular weight polymers.[2]

-

Reaction Setup: The reaction is carried out at ambient temperature.[2]

-

Initiation: Aqueous H₂O₂ is added to a mixture of DODT and TEA.[2] Alternatively, DODT and TEA can be dissolved in water before the addition of H₂O₂.[2]

-

Polymerization: The mixture is stirred for a designated period (e.g., 2 hours).[3] During the reaction, the dithiol is ionized by TEA and transferred to the aqueous phase where polymerization occurs.[2]

-

Product Isolation: The resulting polymer precipitates from the solution. The supernatant is decanted.[3]

-

Washing: The polymer product is washed multiple times with distilled water and then with methanol to remove unreacted monomers and other impurities.[3]

-

Drying: The purified polymer is dried under a vacuum until a constant weight is achieved.[3]

Visualizations

Experimental Workflow for R3P of DODT

The following diagram illustrates the key steps in the Radical Ring-Opening Redox Polymerization (R3P) of this compound.

Caption: Workflow for the synthesis of poly(disulfide) via R3P of DODT.

Conclusion

This compound is a multifaceted chemical compound with significant utility in both industrial and research settings. Its primary roles as a monomer in advanced polymer synthesis and as a crosslinking agent are well-established. Furthermore, its application as a less odorous scavenger in peptide synthesis and as a model compound in biomedical studies highlights its versatility. As research continues, particularly in the development of biodegradable polymers and novel therapeutic strategies, the importance of DODT is likely to expand.

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. PolyDODT: a macrocyclic elastomer with unusual properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 14970-87-7 [chemicalbook.com]

- 6. agscientific.com [agscientific.com]

- 7. An important side reaction using the thiol, this compound (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 14970-87-7 [amp.chemicalbook.com]

- 10. Oxidation of this compound by platinum(IV) anticancer prodrug and model complex: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 3,6-Dioxa-1,8-octanedithiol (DODT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dioxa-1,8-octanedithiol (DODT), a versatile dithiol monomer, has emerged as a significant reagent in various fields of chemical and biomedical research. Its unique structural characteristics, featuring two primary thiol groups and a flexible ethylene glycol backbone, impart valuable properties for applications ranging from polymer chemistry to solid-phase peptide synthesis. This technical guide provides a comprehensive overview of DODT, including its chemical and physical properties, detailed experimental protocols for its key applications, and an analysis of its spectral data. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging the capabilities of this compound in their work.

Chemical Structure and Properties

This compound, also known by its CAS number 14970-87-7 and often abbreviated as DODT, is a dithiol with the molecular formula C₆H₁₄O₂S₂.[1] Its structure consists of an eight-atom chain with oxygen atoms at the 3 and 6 positions and terminal sulfhydryl (-SH) groups.

Structural Formula:

HS-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-SH

Physical and Chemical Properties

A summary of the key physical and chemical properties of DODT is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 182.304 g/mol | [1] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 257.0 ± 30.0 °C at 760 mmHg | [1] |

| Flash Point | 109.2 ± 24.6 °C | [1] |

| Refractive Index | 1.495 | [1] |

| pKa₁ | 8.7 ± 0.2 | [2] |

| pKa₂ | 9.6 ± 0.2 | [2] |

| Water Solubility | 11.4 g/L at 19.8°C | [3] |

| Purity | ≥98% | [1] |

Experimental Protocols

Radical Ring-opening Redox Polymerization (R3P) of DODT

DODT is a key monomer in the synthesis of poly(disulfide)s through a green chemistry approach known as Radical Ring-opening Redox Polymerization (R3P).[4] This method utilizes triethylamine (TEA) and dilute hydrogen peroxide (H₂O₂) as catalysts, offering an environmentally friendly alternative to traditional polymerization techniques.[4]

Materials:

-

This compound (DODT)

-

Triethylamine (TEA)

-

3% Hydrogen Peroxide (H₂O₂) solution

-

Deionized Water

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Ice bath

-

Digital temperature probe

Protocol:

-

In a reaction flask, mix DODT and TEA in a 1:2 molar ratio.

-

Place the flask in an ice bath and allow the mixture to equilibrate to 0°C under an inert atmosphere.

-

Slowly add a 3% H₂O₂ solution to the mixture over 2 minutes, ensuring the reaction temperature does not exceed 15°C. The molar ratio of DODT to H₂O₂ should be 1:2.

-

A stable, milky emulsion will form, indicating the formation of cyclic oligomers.[4]

-

To favor the formation of high molecular weight polymers, dissolve DODT and TEA in water before the addition of H₂O₂.[1]

-

The polymerization reaction proceeds at ambient temperatures.

-

The resulting polymer can be isolated and purified by standard precipitation and washing techniques.

Logical Workflow for R3P of DODT:

Use of DODT in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

DODT is utilized as a non-malodorous scavenger in the acidic cleavage step of Fmoc-based SPPS.[5][6] It effectively quenches reactive carbocations generated during the removal of acid-labile protecting groups, thereby preventing side reactions.

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

This compound (DODT)

-

Water

-

Triisopropylsilane (TIS) (optional, for peptides with tryptophan)

-

Cold diethyl ether

Equipment:

-

Reaction vessel

-

Shaker or vortexer

-

Centrifuge

-

Lyophilizer

Protocol:

-

Wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% DODT. For peptides containing tryptophan, 2.5% TIS can be included.

-

Add the cleavage cocktail to the resin in the reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.

-

Lyophilize the purified peptide to obtain a white powder.

Potential Side Reaction with Methionine-Containing Peptides:

A notable side reaction can occur when using DODT as a scavenger for peptides containing methionine. An alkylation by-product may be formed.[7] This impurity can be detected by LC-MS and characterized by NMR spectroscopy.[7] To avoid this, ethanedithiol can be used as an alternative scavenger, or methionine can be protected as its sulfoxide derivative during synthesis.[7] The by-product can also be removed in a post-cleavage step by treating the peptide with dilute aqueous acid at 37°C.[7]

Workflow for DODT in Peptide Cleavage:

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of DODT provides characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.62 | m | -O-CH₂ -CH₂ -O- |

| ~2.71 | q | -O-CH₂ -CH₂-SH |

| ~1.58 | t | -CH₂-SH |

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of DODT shows distinct signals for the carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~70 | -O-C H₂-C H₂-O- |

| ~39 | -O-C H₂-CH₂-SH |

| ~24 | -CH₂-C H₂-SH |

Note: The exact chemical shifts may vary depending on the solvent used.

FT-IR Spectroscopy

The FT-IR spectrum of DODT exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3000 | Strong | C-H stretching |

| 2550-2600 | Weak | S-H stretching |

| 1050-1150 | Strong | C-O stretching |

Mass Spectrometry

The mass spectrum of DODT will show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern will be characteristic of the molecule's structure, with common losses corresponding to fragments of the ethylene glycol and thioethyl groups.

Safety and Handling

DODT is harmful if swallowed and may cause skin and eye irritation.[7] It should be handled in a well-ventilated area, preferably in a chemical fume hood.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[7] Store in a cool, dry place away from oxidizing agents.[7]

Conclusion

This compound is a valuable and versatile reagent with important applications in polymer chemistry and peptide synthesis. Its well-defined properties and reactivity make it a useful tool for researchers and scientists. This guide provides essential technical information to facilitate its effective and safe use in a laboratory setting. The detailed experimental protocols and spectral data analysis serve as a valuable resource for those looking to incorporate DODT into their research and development activities.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Green Polymer Chemistry: Investigating the Mechanism of Radical Ring-Opening Redox Polymerization (R3P) of this compound (DODT) | Semantic Scholar [semanticscholar.org]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. An important side reaction using the thiol, this compound (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,6-Dioxa-1,8-octanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dioxa-1,8-octanedithiol, also known as 1,2-Bis(2-mercaptoethoxy)ethane, is a flexible dithiol linker with significant applications in various scientific fields, including peptide synthesis, polymer chemistry, and materials science. Its utility is derived from the two terminal thiol groups, which can participate in disulfide bond formation, nanoparticle functionalization, and as a scavenger in chemical reactions. This document provides a comprehensive overview of the primary synthetic route to this compound, including detailed experimental protocols for the synthesis of key intermediates and the final product. All quantitative data is summarized for clarity, and logical workflows are presented as diagrams.

Introduction

This compound (DODT) is a commercially available but often synthetically prepared dithiol. Its structure, featuring two thiol groups separated by a flexible and hydrophilic triethylene glycol spacer, imparts unique properties that make it a valuable tool in chemical and biological research. Notably, it is used as a less odorous alternative to other thiols in solid-phase peptide synthesis for cleavage cocktails. Furthermore, the thiol functionalities allow for its use in the formation of self-assembled monolayers on gold surfaces and in the synthesis of polymers and hydrogels. This guide details the established synthetic pathway to this versatile molecule.

Overview of the Synthetic Route

The most referenced synthesis of this compound proceeds via a two-step route starting from the readily available and inexpensive triethylene glycol.

The general synthetic strategy involves:

-

Activation of the terminal hydroxyl groups: The two primary alcohol functionalities of triethylene glycol are converted into good leaving groups. This is typically achieved by tosylation to form triethylene glycol ditosylate or by conversion to the corresponding dichloride, 1,2-bis(2-chloroethoxy)ethane.

-

Nucleophilic substitution with a thiolating agent: The activated intermediate is then reacted with a sulfur nucleophile to introduce the thiol groups.

This guide will focus on the synthetic route proceeding through the chlorinated intermediate, as detailed protocols for this transformation are well-documented.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(2-chloroethoxy)ethane from Triethylene Glycol

This procedure details the conversion of the hydroxyl groups of triethylene glycol to chlorides using thionyl chloride.

Reaction: Triethylene Glycol + 2 SOCl₂ → 1,2-Bis(2-chloroethoxy)ethane + 2 SO₂ + 2 HCl

Methodology:

-

To a solution of triethylene glycol (1.0 mole) and pyridine (3.0 moles) in 500 mL of dioxane, the mixture is heated to 80°C.

-

Thionyl chloride (2.2 moles) is added dropwise to the solution over a period of 2 to 3 hours, maintaining the reaction temperature at 80°C.

-

After the addition is complete, the reaction mixture is stirred at 80°C for an additional 5 to 6 hours.

-

The reaction mixture is then allowed to cool to room temperature, and the dioxane is removed by distillation.

-

The resulting residue is taken up in ethyl acetate and washed with water to remove pyridinium hydrochloride. The organic layer is dried over anhydrous sodium sulfate.

-

The ethyl acetate is removed under reduced pressure to yield the crude 1,2-bis(2-chloroethoxy)ethane, which can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

Reaction (Two-stage process):

-

1,2-Bis(2-chloroethoxy)ethane + 2 SC(NH₂)₂ → Bis(isothiouronium) salt

-

Bis(isothiouronium) salt + Base (e.g., NaOH) → this compound + Byproducts

Methodology (General Procedure):

-

A solution of 1,2-bis(2-chloroethoxy)ethane (1.0 mole) and thiourea (2.2 moles) in ethanol is heated at reflux for several hours until the reaction is complete (as monitored by TLC).

-

The solvent is then removed under reduced pressure to yield the crude bis(isothiouronium) salt.

-

The crude salt is then hydrolyzed by heating with an aqueous solution of a strong base, such as sodium hydroxide.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate.

-

The aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The final product, this compound, is purified by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Chlorination of Triethylene Glycol | Triethylene glycol, Thionyl chloride, Pyridine | Dioxane | 80 | 7 - 9 | ~90 |

| 2 | Thiolation of 1,2-Bis(2-chloroethoxy)ethane | 1,2-Bis(2-chloroethoxy)ethane, Thiourea, NaOH | Ethanol / Water | Reflux | Variable | Not specified in available literature |

Table 1: Quantitative Data for the Synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Triethylene glycol | C₆H₁₄O₄ | 150.17 | 285 | 1.124 | 1.455 |

| 1,2-Bis(2-chloroethoxy)ethane | C₆H₁₂Cl₂O₂ | 187.06 | 243 | 1.197 | 1.463 |

| This compound | C₆H₁₄O₂S₂ | 182.31 | 225 | 1.12 | 1.509 |

Table 2: Physicochemical Properties of Key Compounds.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for the synthesis of the chlorinated intermediate.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step route from triethylene glycol provides a cost-effective and scalable method for obtaining this versatile dithiol. Researchers and drug development professionals can utilize this compound for a wide range of applications, confident in the synthetic methodology that underpins its availability. Careful execution of the experimental protocols outlined in this guide is essential for achieving high yields and purity of the final product.

In-Depth Technical Guide to the Safety of 3,6-Dioxa-1,8-octanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3,6-Dioxa-1,8-octanedithiol (CAS: 14970-87-7), a dithiol monomer utilized in various chemical syntheses. The information is compiled from Safety Data Sheets (SDS), and toxicological study summaries to ensure a thorough understanding of the compound's hazard profile.

Core Safety Information

This compound is a colorless to light yellow liquid with a characteristic stench. It is classified as toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation. It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]

GHS Hazard Classifications

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.

Caption: GHS Hazard Classifications for this compound.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 835 mg/kg | [2] |

| LC50 | Rat | Inhalation (4h) | 1.34 mg/L | [2] |

| EC50 | Daphnia magna | Aquatic | 1.7 mg/L (48h) | [2] |

Skin and Eye Irritation Data

There is conflicting data regarding the skin and eye irritation potential of this compound. While one source indicates no adverse effects were observed[3], other safety data sheets classify it as a skin and eye irritant.[1][2] A study on rabbits showed very slight erythema after a 4-hour exposure, which resolved within 72 hours.[1]

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available in their entirety. However, based on the available information and standard testing guidelines, the likely methodologies are outlined below.

Acute Oral Toxicity (LD50)

The reported oral LD50 of 835 mg/kg in rats was likely determined following a protocol similar to the OECD Guideline 423 (Acute Toxic Class Method). This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally by gavage at one of a series of fixed dose levels. The presence or absence of mortality in the initial group of animals determines the dosage for the subsequent group. Observations for signs of toxicity and mortality are made for at least 14 days.

Acute Inhalation Toxicity (LC50)

The inhalation LC50 value of 1.34 mg/L for a 4-hour exposure in rats suggests a methodology aligned with OECD Guideline 403 (Acute Inhalation Toxicity). In this type of study, animals are placed in an inhalation chamber and exposed to the test substance as a vapor, aerosol, or gas for a defined period, typically 4 hours.[4] Multiple concentration groups are usually tested to determine the concentration that is lethal to 50% of the test animals.[4] A 14-day observation period follows the exposure to monitor for signs of toxicity and mortality.[4]

Skin Irritation

A study conducted on rabbits involved a single 4-hour, semi-occluded application of the test material to the intact skin.[1] The treated area was then observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[1] This methodology is consistent with the OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

Eye Irritation

For eye irritation assessment in rabbits, a single application of the test material was made to the non-irrigated eye of three rabbits.[5] Observations for corneal and iridial effects, as well as conjunctival irritation, were made at 1, 24, 48, and 72 hours following treatment.[5] This procedure aligns with the principles of OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Aquatic Toxicity (EC50)

The EC50 value of 1.7 mg/L in Daphnia magna over 48 hours was likely determined following a protocol similar to the OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test). In this test, young daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids is determined as the EC50.

Safe Handling and Emergency Procedures

Given the toxicological profile of this compound, stringent safety measures are imperative during handling and use.

Laboratory Handling Workflow

Caption: Recommended safe handling workflow for this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is a chemical with significant health and environmental hazards. A thorough understanding of its toxicological properties and strict adherence to safety protocols are essential for its safe use in research and development. This guide provides a summary of the available safety data and recommended handling procedures to minimize exposure and mitigate risks. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before working with this compound.

References

Solubility Profile of 3,6-Dioxa-1,8-octanedithiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dioxa-1,8-octanedithiol (also known as O,O'-bis(2-mercaptoethyl)diethylene glycol or DODT). A thorough understanding of its solubility is critical for applications ranging from polymer chemistry to its use as a cleaving agent in synthetic peptide serology.[1][2] This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Physicochemical Properties

This compound is a non-volatile organic compound with the molecular formula C6H14O2S2.[1] Its structure, featuring two thiol groups and a flexible dioxa-octane backbone, governs its solubility behavior. Key physical properties are summarized below:

| Property | Value |

| Molecular Weight | 182.31 g/mol |

| Density | 1.12 g/mL at 25 °C[1][2] |

| Boiling Point | 225 °C[1][2] |

| Flash Point | 132 °C[1] |

| Refractive Index | n20/D 1.509[1][2] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative descriptions and a specific value for water solubility are available.

| Solvent | IUPAC Name | Solubility | Temperature (°C) |

| Water | Water | 11.4 g/L[1] | 19.8 |

| Slightly soluble[1][3] | Not Specified | ||

| Soluble[4] | Not Specified | ||

| Ether | Diethyl ether | Soluble[3][5] | Not Specified |

| Alcohol | Ethanol/Methanol | Soluble[3][5] | Not Specified |

| Toluene | Toluene | Soluble[3][5] | Not Specified |

The principle of "like dissolves like" suggests that this compound, with its polar ether linkages and thiol groups, will exhibit good solubility in polar organic solvents. Its low viscosity and good solubility in common organic solvents make it suitable for various applications.[6]

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for process optimization and formulation development. The following protocol outlines a general method for quantifying the solubility of this compound in a given organic solvent. This method involves creating a saturated solution and then determining the concentration of the dissolved thiol using UV-Vis spectrophotometry, a common technique for thiol quantification.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (>97% purity)

-

Selected organic solvent (analytical grade)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Tris buffer solution

-

Calibrated analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid ensures that the solution reaches saturation.

-

Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system should be in a state of dynamic equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended microparticles, centrifuge the withdrawn sample or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Thiol Concentration (adapted from Ellman's Test):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Prepare a solution of DTNB in a suitable buffer (e.g., Tris buffer). Note that the choice of buffer and its miscibility with the organic solvent needs to be considered. In some cases, a solvent-compatible colorimetric reagent may be necessary.

-

In a cuvette, add the DTNB solution and a specific volume of the filtered supernatant (or a diluted aliquot). The thiol groups of this compound will react with DTNB to produce a colored product (2-nitro-5-thiobenzoate), which has a maximum absorbance at 412 nm.

-

Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.

-

Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/L or mol/L.

-

Considerations for Non-Aqueous Solvents:

The standard Ellman's test is typically performed in aqueous media. For organic solvents, modifications are necessary.[7][8] The reactivity and the extinction coefficient of the chromophore can vary in different solvents.[7] Therefore, it is essential to validate the assay in the specific organic solvent being used, which includes generating a new calibration curve.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A workflow for determining the solubility of a compound.

Signaling Pathways and Applications

Currently, there is no direct evidence in the reviewed literature to suggest the involvement of this compound in specific biological signaling pathways. Its primary applications are in materials science and chemical synthesis. For instance, it is used as a dithiol monomer in the synthesis of poly(disulfide) polymers.[9] It also serves as a cleaving agent in Fmoc-based peptide synthesis.[1][2]

The following diagram illustrates the logical relationship in its application in peptide synthesis.

Caption: Role of this compound in peptide synthesis.

References

- 1. Cas 14970-87-7,this compound | lookchem [lookchem.com]

- 2. This compound | 14970-87-7 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. static.app.com.pl [static.app.com.pl]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. OhioLINK ETD: Rosenthal-Kim, Emily Quinn [etd.ohiolink.edu]

3,6-Dioxa-1,8-octanedithiol molecular weight

An In-depth Technical Guide to 3,6-Dioxa-1,8-octanedithiol

For professionals in research, scientific, and drug development fields, this document provides a comprehensive technical overview of this compound (DODT).

Core Chemical and Physical Properties

This compound, also known by synonyms such as 2,2'-(Ethylenedioxy)diethanethiol and 1,2-Bis(2-mercaptoethoxy)ethane, is a versatile dithiol monomer.[1][2] Its utility in various chemical and biochemical applications stems from the reactivity of its two terminal thiol groups.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Weight | 182.30 g/mol |

| Chemical Formula | C₆H₁₄O₂S₂[3][4] |

| CAS Number | 14970-87-7[3][4] |

| Boiling Point | 225 °C[5][6] |

| Density | 1.12 g/mL at 25 °C[5][6] |

| Refractive Index | 1.509 (at 20 °C)[5][6] |

| Flash Point | 132 - 136 °C[1][6] |

| Vapor Pressure | 0.39 Pa at 20 °C[5][6] |

| Water Solubility | 11.4 - 15 g/L at ~20-25 °C[6][7] |

| pKa₁ | 8.7 ± 0.2[5] |

| pKa₂ | 9.6 ± 0.2[5] |

Applications in Research and Development

DODT has found application in several areas of chemical and biomedical research:

-

Peptide Synthesis: It is utilized as a less odorous scavenger in Fmoc-based solid-phase peptide synthesis to protect against side reactions, particularly the alkylation of methionine residues during acidic cleavage from the solid support.[3][5][8][9]

-

Polymer Chemistry: The molecule undergoes Radical Ring-opening Redox Polymerization (R3P), a process that allows for the synthesis of poly(disulfide)s under ambient conditions.[5][10] These polymers have potential applications in the biomedical field as bio-reducible scaffolds and for drug delivery.

-

Biochemical Research: It serves as a model compound for studying the active sites of thioredoxins.[5]

-

Industrial Applications: DODT is also used as an epoxy resin curing agent and a metal detoxifier.[8]

Experimental Protocols

Radical Ring-opening Redox Polymerization (R3P) of DODT

A study by investigating the mechanism of the R3P of this compound provides a detailed experimental protocol.[10] The polymerization is a two-phase system involving an organic phase (DODT and triethylamine - TEA) and an aqueous phase (H₂O/H₂O₂).

Materials:

-

This compound (DODT)

-

Triethylamine (TEA)

-

Hydrogen peroxide (H₂O₂), 3% aqueous solution

-

Deuterated water (D₂O) for NMR studies

-

Deuterated chloroform (CDCl₃) for NMR studies

Procedure for Two-Phase Model Reaction:

-

In a small glass vial, mix 0.50 mL (3.06 mmol) of DODT with 1.00 mL of D₂O. After several minutes, a sample of the D₂O layer is removed for ¹H-NMR analysis.

-

In a separate vial, mix 0.50 mL (3.06 mmol) of DODT, 1.00 mL (7.17 mmol) of triethylamine, and 1.00 mL of D₂O. After several minutes, a sample of the D₂O layer is taken for ¹H-NMR analysis.

-

In a third vial, 0.50 mL (3.06 mmol) of DODT, 1.00 mL (7.17 mmol) of triethylamine, and 1.00 mL of 3% aqueous H₂O₂ (0.88 mmol) are mixed. A sample of the organic layer is immediately taken and dissolved in CDCl₃ for analysis.

Key Findings from the Study:

-

The formation of high molecular weight polymers requires a 1:2 molar ratio of DODT to TEA and DODT to H₂O₂.[10]

-

¹H-NMR spectroscopy and mass spectrometry demonstrated that DODT is ionized by two TEA molecules (one for each thiol group), which facilitates its transfer into the aqueous phase for polymerization.[10]

Visualizations

Experimental Workflow for R3P of DODT

Caption: Workflow of the two-phase Radical Ring-opening Redox Polymerization (R3P) of DODT.

Application of DODT in Solid-Phase Peptide Synthesis

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. agscientific.com [agscientific.com]

- 4. This compound 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound | 14970-87-7 [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. An important side reaction using the thiol, this compound (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green Polymer Chemistry: Investigating the Mechanism of Radical Ring-Opening Redox Polymerization (R3P) of this compound (DODT) [mdpi.com]

The Reactivity of Thiol Groups in 3,6-Dioxa-1,8-octanedithiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol (DODT), a structurally simple dithiol, possesses a versatile reactivity profile primarily governed by its terminal sulfhydryl (-SH) groups. This guide provides a comprehensive overview of the key chemical transformations involving DODT's thiol functionalities, offering detailed experimental protocols, quantitative data, and visual workflows to support its application in research and development. The presence of two thiol groups on a flexible ethylene glycol-based backbone allows for a range of reactions including nucleophilic additions, oxidative coupling to form both intramolecular and intermolecular disulfide bonds, and surface binding to noble metals. These characteristics make DODT a valuable building block in polymer chemistry, peptide synthesis, and nanotechnology.

Core Reactivity Principles of the Thiol Groups

The reactivity of the thiol groups in this compound is fundamentally dictated by the nucleophilicity of the sulfur atom and the acidity of the thiol proton. The pKa values for the two thiol groups have been determined to be 8.7 ± 0.2 and 9.6 ± 0.2 at 25.0 °C (ionic strength of 1.0 M).[1][2] This indicates that under basic conditions, the thiol groups can be deprotonated to form the more nucleophilic thiolate anions, significantly enhancing their reactivity towards electrophiles.

Quantitative Physicochemical Data

| Property | Value | Conditions |

| pKa1 | 8.7 ± 0.2 | 25.0 °C, Ionic Strength 1.0 M |

| pKa2 | 9.6 ± 0.2 | 25.0 °C, Ionic Strength 1.0 M |

Key Chemical Reactions and Applications

The dual thiol functionality of DODT enables its participation in a variety of important chemical reactions, making it a versatile tool in several scientific disciplines.

Oxidative Disulfide Bond Formation

The oxidation of the thiol groups in DODT can lead to the formation of either intramolecular or intermolecular disulfide bonds, depending on the reaction conditions.

Under dilute conditions and in the presence of an oxidizing agent, DODT can undergo intramolecular cyclization to form a 10-membered ring containing a disulfide bond. This reaction is particularly relevant in mimicking the behavior of redox-active proteins.[1] A notable example is the oxidation of DODT by platinum(IV) complexes, where a 1:1 stoichiometry is observed, leading to the formation of the cyclic disulfide.[1]

Experimental Protocol: Oxidation of DODT by a Platinum(IV) Complex

This protocol is adapted from the kinetic studies of DODT oxidation.[1]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a stock solution of the oxidizing agent (e.g., a Pt(IV) complex) in an appropriate buffer.

-

Prepare a series of buffers covering the desired pH range (e.g., pH 3-9).

-

-

Reaction Execution:

-

In a temperature-controlled cuvette, mix the DODT solution with the buffer.

-

Initiate the reaction by adding the oxidizing agent solution.

-

Monitor the reaction progress spectrophotometrically by following the disappearance of the Pt(IV) complex absorbance at a characteristic wavelength.

-

-

Data Analysis:

-

The reaction kinetics can be analyzed to determine the rate law and rate constants. For the reaction with certain Pt(IV) complexes, an overall second-order rate law was established: -d[Pt(IV)]/dt = k′[Pt(IV)][dithiol].[1]

-

Under more concentrated conditions, the intermolecular oxidation of DODT leads to the formation of polymers linked by disulfide bonds, known as poly(disulfides). A key example of this is the Radical Ring-opening Redox Polymerization (R3P).

Experimental Protocol: Radical Ring-opening Redox Polymerization (R3P) of DODT

This protocol is based on the investigation into the mechanism of R3P of DODT.[3]

-

Reagent Preparation:

-

Use this compound (DODT) as received.

-

Prepare a dilute aqueous solution of hydrogen peroxide (H₂O₂).

-

Use triethylamine (TEA) as the base.

-

-

Polymerization Procedure:

-

In a reaction vessel, mix DODT and TEA in a 1:2 molar ratio.

-

To this mixture, add the dilute H₂O₂ solution, maintaining a 1:2 molar ratio of DODT to H₂O₂.

-

The reaction proceeds at ambient temperature.

-

The formation of high molecular weight, solid, non-sticky polymer indicates a successful reaction.

-

-

Characterization:

-

The resulting poly(disulfide) can be characterized by size-exclusion chromatography (SEC) to determine its molecular weight and polydispersity. Molecular weights (Mn) exceeding 92,000 g/mol have been reported.[3]

-

Quantitative Data for R3P of DODT [3]

| Molar Ratio (DODT:TEA:H₂O₂) | Resulting Polymer | Mn ( g/mol ) |

| 1:2:2 | Solid, non-sticky | 92,000 |

| 1:2:2 (DODT and TEA dissolved in water first) | Solid | 55,000 |

| Below 1:2 (DODT:TEA and DODT:H₂O₂) | Mostly linear oligomers | - |

Logical Workflow for R3P of DODT

Caption: Workflow for the Radical Ring-opening Redox Polymerization of DODT.

Nucleophilic Addition Reactions

The thiolate form of DODT is a potent nucleophile that can participate in various addition reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds.

Michael Addition to Maleimides

The reaction of thiols with maleimides is a widely used bioconjugation strategy. The thiol group of DODT can readily add across the double bond of a maleimide ring to form a stable thioether linkage.

Experimental Protocol: Michael Addition of DODT to a Maleimide (General)

-

Reagent Preparation:

-

Dissolve the maleimide-containing compound in a suitable buffer, typically with a pH between 6.5 and 7.5. This pH range ensures sufficient thiolate concentration for reaction while minimizing hydrolysis of the maleimide.

-

Dissolve DODT in the same buffer. To favor the mono-adduct, a molar excess of the maleimide can be used. For cross-linking, the stoichiometry can be adjusted accordingly.

-

-

Reaction Execution:

-

Mix the solutions of the maleimide and DODT.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

The reaction can be monitored by techniques such as HPLC or LC-MS.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide by adding a small molecule thiol (e.g., 2-mercaptoethanol or L-cysteine).

-

Purify the product using appropriate chromatographic techniques.

-

Reaction Pathway for Michael Addition

Caption: Michael addition of a DODT thiolate to a maleimide.

Application in Solid-Phase Peptide Synthesis (SPPS)

DODT is utilized as a scavenger during the cleavage of peptides from the solid support in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] Its role is to trap reactive cationic species that are generated during the cleavage process, thereby preventing unwanted side reactions with sensitive amino acid residues. A key advantage of DODT is its low odor compared to other commonly used thiol scavengers.[4]

Experimental Protocol: Peptide Cleavage using a DODT-Containing Cocktail

The following is a representative protocol for peptide cleavage.[5][6]

-

Resin Preparation:

-

After synthesis, wash the peptide-bound resin with solvents such as DMF and DCM and dry it.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. A common composition is 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% this compound (DODT), and 1% triisopropylsilane (TIS).[6]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase HPLC.

-

Note on a Side Reaction: When cleaving peptides containing methionine, a significant alkylation by-product can be observed with DODT.[1][7] This side reaction can be minimized by replacing DODT with ethanedithiol or by using methionine sulfoxide during synthesis.[7] The by-product can also be removed by treatment with dilute aqueous acid post-cleavage.[7]

Experimental Workflow for Fmoc-SPPS Cleavage with DODT

Caption: Workflow for peptide cleavage from resin using a DODT scavenger cocktail.

Surface Modification and Nanoparticle Synthesis

The strong affinity of sulfur for gold makes DODT an excellent ligand for modifying gold surfaces and for the synthesis of gold nanoparticles.

DODT can form self-assembled monolayers on gold surfaces. The two thiol groups allow for the possibility of forming looped structures on the surface or linking adjacent gold nanoparticles.

DODT can be used as a capping agent in the synthesis of gold nanoparticles, for instance, through the Brust-Schiffrin two-phase method.[6][8] In this method, a gold salt is transferred from an aqueous phase to an organic phase, where it is reduced in the presence of the thiol to form stable, thiol-capped nanoparticles.

Experimental Protocol: Brust-Schiffrin Synthesis of DODT-Capped Gold Nanoparticles (Adapted)

This is an adapted general protocol for the Brust-Schiffrin method.

-

Phase Transfer of Gold:

-

Dissolve a gold salt (e.g., HAuCl₄) in water.

-

Dissolve a phase-transfer catalyst (e.g., tetraoctylammonium bromide) in a non-polar organic solvent like toluene.

-

Mix the two solutions vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of the gold salt.

-

-

Addition of DODT:

-

Add this compound to the organic phase containing the gold salt. The molar ratio of DODT to gold will influence the final nanoparticle size.

-

-

Reduction:

-

Prepare a fresh aqueous solution of a strong reducing agent (e.g., sodium borohydride, NaBH₄).

-

Add the reducing agent solution dropwise to the rapidly stirring organic mixture.

-

A color change to dark brown or black indicates the formation of gold nanoparticles.

-

-

Purification:

-

After stirring for several hours, separate the organic phase.

-

Wash the organic phase with water to remove excess reducing agent and salts.

-

The nanoparticles can be precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.

-

Logical Relationship in Brust-Schiffrin Synthesis

Caption: Key components and steps in the Brust-Schiffrin synthesis of DODT-capped gold nanoparticles.

Conclusion

The thiol groups of this compound provide a gateway to a rich variety of chemical transformations. Its ability to undergo oxidation to form disulfides, act as a potent nucleophile in addition reactions, and bind strongly to gold surfaces makes it a highly valuable and versatile molecule. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective use in diverse research and development applications, from the synthesis of advanced polymers and the streamlined production of peptides to the fabrication of novel nanomaterials. The low odor of DODT further enhances its appeal as a practical alternative to more traditional, malodorous thiols in many of these applications.

References

- 1. An important side reaction using the thiol, this compound (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of this compound by platinum(IV) anticancer prodrug and model complex: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of Dodt as a Non-Malodorous Scavenger in Fmoc-Based Peptide Synthesis | Bentham Science [eurekaselect.com]

- 6. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 3,6-Dioxa-1,8-octanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,6-Dioxa-1,8-octanedithiol (DODT), a versatile dithiol monomer with significant applications in polymer chemistry and peptide synthesis. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its use.

Introduction

This compound, also known by synonyms such as 1,2-Bis(2-mercaptoethoxy)ethane and Triglycol dimercaptan, is a non-volatile, colorless to light yellow liquid.[1][2] Its unique structure, featuring two terminal thiol groups separated by a flexible ethylene glycol backbone, makes it a valuable reagent in various advanced scientific fields.[3][4] It is particularly noted for its role as a scavenger in Fmoc-based solid-phase peptide synthesis and as a monomer in the synthesis of poly(disulfide)s through radical ring-opening redox polymerization.[3][5][6]

Commercial Availability

This compound is readily available from a range of commercial chemical suppliers. Purity levels typically exceed 97%, with some suppliers offering grades of 99% or higher.[1][2][7]

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Available Purity/Grades | Additional Information |

| TCI America | >97.0% (GC) | Also available through distributors like Fisher Scientific.[1][7] |

| AG Scientific | Research or further manufacturing use only. | Common name: DODT.[8] |

| Spectrum Chemical | Meets or exceeds grade requirements. | - |

| Amitychem Corporation | High quality, ISO/SGS/CQC certificated. | 15 years of experience in the field.[9] |

| Echemi | Industrial Grade, 99% Min, Pharmaceutical Grade/99.5% | Connects buyers with various Chinese manufacturers.[10] |

| ChemicalBook | Various purities (e.g., 98.0%, 99%) | Acts as a directory for multiple suppliers.[1] |

| Santo Righello Private Limited | 99% | Based in India.[2] |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

Table 2: Quantitative Data for this compound

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 14970-87-7 | [8] |

| Molecular Formula | C₆H₁₄O₂S₂ | [8] |

| Molecular Weight | 182.31 g/mol | [8] |

| Physical Properties | ||

| Appearance | Colorless to light yellow, clear liquid | [3][7] |

| Boiling Point | 125 - 131 °C @ 5 mmHg; 225 °C (lit.) | [1][10] |

| Density | 1.120 g/mL at 25 °C (lit.) | [1][10] |

| Refractive Index (n 20/D) | 1.509 (lit.) | [1][10] |

| Flash Point | 136 °C (276.80 °F) | [10] |

| Vapor Pressure | 0.39 Pa at 20°C | [1] |

| Water Solubility | 15 g/L at 25 °C | [11] |

| pKa | 8.7 ± 0.2 and 9.6 ± 0.2 (at 25.0 °C, ionic strength 1.0 M) | [1] |

| Safety Data | ||

| Hazard Codes | T (Toxic), N (Dangerous for the environment), Xn (Harmful) | [2] |

| Risk Phrases | R22 (Harmful if swallowed), R23 (Toxic by inhalation), R36/37/38 (Irritating to eyes, respiratory system and skin), R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) | [2][10] |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S61 (Avoid release to the environment) | [2][10] |

Key Applications and Experimental Protocols

Radical Ring-Opening Redox Polymerization (R3P)

This compound is a key monomer in a "green" polymerization method known as Radical Ring-opening Redox Polymerization (R3P).[6] This method uses triethylamine (TEA) and dilute hydrogen peroxide (H₂O₂) to produce high molecular weight poly(disulfide)s at ambient temperatures.[6]

Experimental Protocol: Radical Ring-Opening Redox Polymerization of DODT [6]

Materials:

-

This compound (DODT)

-

Triethylamine (TEA)

-

Hydrogen peroxide (H₂O₂), 3% aqueous solution

-

Deionized water

-

Methanol

Procedure:

-

In a suitable reaction vessel, mix DODT and TEA in a 1:2 molar ratio.

-

Slowly add a 3% aqueous solution of H₂O₂ to the DODT/TEA mixture. The molar ratio of DODT to H₂O₂ should also be 1:2. The addition should be done in a controlled manner to manage the exothermic reaction.

-

Stir the two-phase system vigorously. Polymerization will occur, resulting in the formation of a solid or gooey polymer product.

-

After the reaction is complete (e.g., after 2 hours), decant the supernatant.

-

Wash the polymer product three times with deionized water, followed by three washes with methanol. Each wash should be for approximately 30 minutes.

-

Dry the resulting polymer under vacuum until a constant weight is achieved.

Workflow for Radical Ring-Opening Redox Polymerization (R3P) of DODT

Caption: Workflow for the synthesis of poly(disulfide)s via R3P of DODT.

Scavenger in Solid-Phase Peptide Synthesis

DODT is employed as a low-odor scavenger in Fmoc-based solid-phase peptide synthesis.[3][8] During the acidic cleavage of the peptide from the solid support, reactive carbocations can be generated from protecting groups, which can lead to unwanted side reactions with sensitive amino acid residues like methionine and tryptophan.[5][7] The thiol groups of DODT act as nucleophiles to trap these carbocations.

Experimental Protocol: Peptide Cleavage from Resin using a DODT Cocktail [7][12]

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

This compound (DODT)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Prepare the cleavage cocktail. A common cocktail consists of TFA/TIS/Water/DODT in a ratio of 95:2.5:2.5:2.5 (v/v/v/v).

-

Add the cleavage cocktail to the peptide-bound resin in a reaction vessel.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate, for example, by blowing a stream of nitrogen over the surface.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on a Potential Side Reaction: When using DODT as a scavenger for peptides containing methionine, an alkylation by-product can be observed.[7] This can be mitigated by replacing DODT with ethanedithiol or by using methionine sulfoxide during synthesis.[7] The by-product can also be removed in a post-cleavage step by treatment with dilute aqueous acid.[7]

Logical Flow of Peptide Cleavage and Scavenging with DODT

Caption: Process of peptide cleavage using DODT as a scavenger.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[9][10] It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[9] It is also very toxic to aquatic life with long-lasting effects.[9] Personal protective equipment, including gloves and eye/face protection, should be worn.[10] Store in a cool, dry place in a tightly sealed container.[10] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 14970-87-7 [chemicalbook.com]